2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

Catalog No.
S13174959
CAS No.
104940-86-5
M.F
C17H13N3O
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4...

CAS Number

104940-86-5

Product Name

2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

IUPAC Name

1-(4-phenylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C17H13N3O/c1-13(20-12-18-11-19-20)17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H2

InChI Key

SJLUISIQUMIWGM-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=NC=N3

2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl) is an organic compound characterized by its complex structure, which includes a propenone moiety, a biphenyl group, and a triazole ring. The molecular formula is C18H15N3OC_{18}H_{15}N_3O with a molar mass of approximately 289.33 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the triazole and biphenyl functionalities, which can contribute to various biological activities and chemical reactivity

Typical of unsaturated carbonyl compounds:

  • Aldol Condensation: This reaction can occur under basic conditions where the propenone component reacts with another carbonyl compound to form β-hydroxy ketones or aldehydes.
  • Michael Addition: Nucleophiles can add to the β-carbon of the propenone, leading to various substituted products.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions allow for the derivatization of the compound, potentially leading to new derivatives with enhanced properties

Research indicates that compounds containing triazole rings often exhibit significant biological activities, including antifungal and anticancer properties. Specifically, 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl) may inhibit specific enzymes or pathways involved in cell proliferation and survival. For example, triazole derivatives have been shown to interact with cyclin-dependent kinases, which are crucial for cell cycle regulation

Synthesis of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl) can be achieved through various methods:

  • Claisen-Schmidt Condensation: This method involves the reaction of acetophenone derivatives with aldehydes in the presence of a base to form chalcone-like structures.
  • One-Pot Synthesis: A direct reaction involving all necessary reactants in one step can enhance yield and purity while reducing synthesis time.
  • Microwave-Assisted Synthesis: Utilizing microwave radiation can accelerate reaction rates and improve product yields through enhanced energy transfer

    The potential applications of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl) span multiple fields:

    • Medicinal Chemistry: Its biological activity makes it a candidate for drug development targeting cancer or infectious diseases.
    • Material Science: The unique structural features may allow for its use in creating novel materials with specific optical or electronic properties.

Interaction studies are crucial for understanding the biological effects of this compound. Preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways. For instance, its triazole moiety may facilitate binding to enzymes or receptors that play roles in disease mechanisms

Several compounds share structural similarities with 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl):

Compound NameStructureNotable Features
Pyrazolo[3,4-d]pyrimidineHeterocyclicAnticancer activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineHeterocyclicEnzyme inhibition
Chalcone DerivativesAryl ketonesAntimicrobial properties

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl) lies in its combination of a propenone framework with biphenyl and triazole functionalities. This combination not only enhances its potential biological activity but also allows for diverse modifications that could lead to new compounds with tailored properties for specific applications

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

275.105862047 g/mol

Monoisotopic Mass

275.105862047 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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